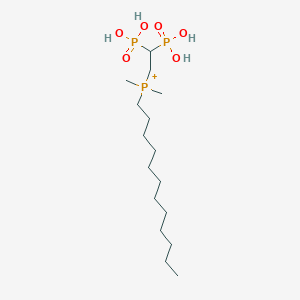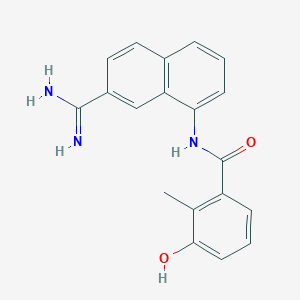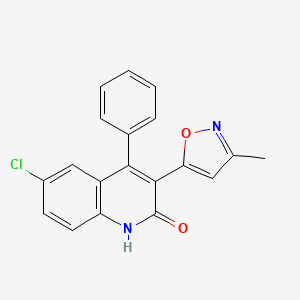![molecular formula C20H19N3O4 B10758134 (2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}](/img/structure/B10758134.png)
(2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} is a complex organic compound that belongs to the class of oxime ethers. This compound is characterized by its unique structural features, which include a biindole core and an oxime ether moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} typically involves multiple steps. One common method starts with the preparation of isatin, which is then converted into isatin oxime. The oxime is subsequently subjected to O-propargylation to form the oxime ether. The final step involves the coupling of the oxime ether with a suitable biindole derivative under specific reaction conditions, such as the use of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime ether into secondary amines.
Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes and boron-based catalysts, such as tris(pentafluorophenyl)borane, are used for reductive rearrangement .
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include oxime N-oxides, secondary amines, and substituted oxime ethers.
Scientific Research Applications
(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in various cellular processes. By inhibiting GSK-3β, the compound can modulate cell proliferation, apoptosis, and migration, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindirubin-3’-oxime: Another GSK-3β inhibitor with similar biological activity .
Isatin oxime ether-tethered aryl 1H-1,2,3-triazoles: Compounds with significant antitubercular activity .
Uniqueness
(2Z,3E)-2,3’-BIINDOLE-2’,3(1H,1’H)-DIONE 3-{O-[(3R)-3,4-DIHYDROXYBUTYL]OXIME} stands out due to its unique combination of a biindole core and an oxime ether moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3β and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+/t12-/m1/s1 |
InChI Key |
TWOSIFOFWWXXIG-DMURRPNXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCC[C@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({(2s,3s)-3-[(Benzylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Proline](/img/structure/B10758063.png)

![6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine](/img/structure/B10758076.png)
![(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine](/img/structure/B10758084.png)

![N-[5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL]-2-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B10758089.png)
![(2s,4s,5r)-2-Isobutyl-5-(2-Thienyl)-1-[4-(Trifluoromethyl)benzoyl]pyrrolidine-2,4-Dicarboxylic Acid](/img/structure/B10758096.png)

![(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid](/img/structure/B10758119.png)
![(1S)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10758133.png)


